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molecular formula C16H30N2Sn B178186 5-(Tributylstannyl)pyrimidine CAS No. 144173-85-3

5-(Tributylstannyl)pyrimidine

Cat. No. B178186
M. Wt: 369.1 g/mol
InChI Key: QRDQHTJNKPXXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08497264B2

Procedure details

A vial charged with Pd2(dba)3 (0.150 g, 0.164 mmol), XPhos (0.391 g, 0.819 mmol), 5-(tributylstannyl)pyrimidine (1.81 g, 4.92 mmol), 2-bromo-7-methoxy-9H-xanthen-9-one (1.000 g, 3.28 mmol) and dioxane (10 mL). The reaction mixture was evacuated and backfilled with nitrogen. The reaction mixture was heated to 100° C. overnight. The reaction mixture was cooled to RT and diluted with water and EtOAc. A grey solid precipitated out, which was filtered off. The solid was washed with EtOAc and water. The grey solid dried under reduced pressure to afford 2-methoxy-7-(pyrimidin-5-yl)-9H-xanthen-9-one) (0.600 g, 60.2% yield).
Name
Quantity
0.391 g
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.C([Sn](CCCC)(CCCC)[C:40]1[CH:41]=[N:42][CH:43]=[N:44][CH:45]=1)CCC.Br[C:55]1[CH:68]=[CH:67][C:66]2[O:65][C:64]3[C:59](=[CH:60][C:61]([O:69][CH3:70])=[CH:62][CH:63]=3)[C:58](=[O:71])[C:57]=2[CH:56]=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[CH3:70][O:69][C:61]1[CH:62]=[CH:63][C:64]2[O:65][C:66]3[C:57](=[CH:56][C:55]([C:40]4[CH:45]=[N:44][CH:43]=[N:42][CH:41]=4)=[CH:68][CH:67]=3)[C:58](=[O:71])[C:59]=2[CH:60]=1 |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
0.391 g
Type
reactant
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
Name
Quantity
1.81 g
Type
reactant
Smiles
C(CCC)[Sn](C=1C=NC=NC1)(CCCC)CCCC
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=2C(C3=CC(=CC=C3OC2C=C1)OC)=O
Name
Quantity
0.15 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evacuated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
ADDITION
Type
ADDITION
Details
diluted with water and EtOAc
CUSTOM
Type
CUSTOM
Details
A grey solid precipitated out
FILTRATION
Type
FILTRATION
Details
which was filtered off
WASH
Type
WASH
Details
The solid was washed with EtOAc and water
CUSTOM
Type
CUSTOM
Details
The grey solid dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=2C(C3=CC(=CC=C3OC2C=C1)C=1C=NC=NC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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